molecular formula C16H12F4O B1327662 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone CAS No. 898768-56-4

3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327662
CAS No.: 898768-56-4
M. Wt: 296.26 g/mol
InChI Key: IKUOZXXKNBIZTJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone with a 4-fluorophenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 2'-position. This compound belongs to a broader class of fluorinated aryl ketones, which are widely explored in medicinal chemistry due to the unique electronic and steric properties imparted by fluorine substituents. Fluorine’s high electronegativity and the trifluoromethyl group’s lipophilicity enhance metabolic stability, bioavailability, and binding affinity in biological systems . The compound’s structural features make it a candidate for applications in drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated motifs.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUOZXXKNBIZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644589
Record name 3-(4-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-56-4
Record name 3-(4-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using sodium trifluoromethanesulfinate as the CF3 radical source and a photocatalyst such as graphitic carbon nitride (g-C3N4) under visible light . The reaction conditions are mild and environmentally friendly, making this method efficient and sustainable.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced photocatalytic systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts can facilitate the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Synthesis of Complex Molecules : This compound serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties .

Reactivity and Transformations

  • Chemical Reactions : The compound can undergo several types of chemical reactions, including:
    • Oxidation : Can yield carboxylic acids or ketones.
    • Reduction : Converts the ketone group to alcohols.
    • Nucleophilic Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions .
Reaction TypeProducts Formed
OxidationCarboxylic acids, ketones
ReductionAlcohols
Nucleophilic SubstitutionSubstituted aromatic compounds

Biological Applications

Drug Design and Development

  • Enhanced Membrane Permeability : The presence of fluorinated groups enhances the compound's ability to permeate biological membranes, making it a valuable candidate in drug design .
  • Pharmacological Activity : It has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. The stability and reactivity of this compound make it suitable for developing new pharmaceuticals .

Industrial Applications

Agrochemicals

  • Crop Protection Agents : The compound is utilized in developing agrochemicals due to its modified physicochemical properties that improve lipophilicity and metabolic stability. This enhances the efficacy of active ingredients in crop protection .

Case Studies

  • Synthesis of Fluorinated Pharmaceuticals
    • A study on the synthesis of fluorinated compounds highlighted the role of this compound as a precursor in developing novel pharmaceuticals with enhanced bioactivity due to fluorination .
  • Biological Activity Assessment
    • Research focused on evaluating the biological activities of fluorinated derivatives demonstrated that compounds derived from this compound exhibited significant antimicrobial and cytotoxic effects, supporting its potential use in therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2’-trifluoromethylpropiophenone involves its interaction with molecular targets through its fluorinated groups. These groups can enhance binding affinity to target receptors and improve metabolic stability. The compound can permeate biological membranes more effectively, allowing it to reach intracellular targets and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone, we compare it structurally and functionally with related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Electronic Comparisons

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share a propiophenone-like scaffold but include a conjugated double bond. highlights that substituents on the aromatic rings significantly influence bioactivity. For example:

  • Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): IC₅₀ = 4.703 μM, featuring bromine (ring A) and fluorine (ring B) at para positions. Substitution with less electronegative groups (e.g., methoxy in 2p) reduces potency (IC₅₀ = 70.79 μM) .

However, the absence of the α,β-unsaturated ketone may reduce reactivity, favoring stability over direct electrophilic interactions .

Pyrazole and Thiazole Derivatives

and describe pyrazole and thiazole derivatives synthesized from fluorophenyl chalcones. These compounds exhibit planar or near-planar conformations, with dihedral angles between aromatic rings ranging from 4.6° to 10.5°, influencing molecular stacking and receptor binding . The trifluoromethyl group in the target compound may introduce steric hindrance, altering conformational flexibility compared to these heterocyclic analogs.

Physicochemical Properties

  • Molecular Weight and Lipophilicity: this compound: Estimated molecular weight ~290–310 g/mol (based on analogs in –9). 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone (): Molecular weight = 308.30 g/mol.
  • Crystallography and Conformation: Isostructural thiazole derivatives () exhibit planar conformations with fluorophenyl groups oriented perpendicularly, a feature that may influence crystal packing and solubility. The target compound’s propiophenone backbone could adopt similar conformations, affecting solid-state properties .

Data Tables

Table 1: Inhibitory Activity (IC₅₀) of Selected Chalcone Derivatives

Compound Substituents (Ring A/Ring B) IC₅₀ (μM)
Cardamonin 2,4-OH (A); None (B) 4.35
2j 4-Br, 2-OH, 5-I (A); 4-F (B) 4.70
2p 4-OCH₃ (A); 4-OCH₃ (B) 70.79

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents logP*
This compound ~300 4-F, -CF₃ High
3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone 308.30 4-OCH₃, -CF₃ Moderate
Cardamonin 270.28 2,4-OH Low

*Estimated based on substituent contributions.

Biological Activity

3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone, also known by its chemical name and CAS number (898768-56-4), is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The compound features a trifluoromethyl group and a fluorophenyl moiety, which are significant for its biological interactions. The presence of these groups often enhances lipophilicity and can influence the compound's binding affinity to biological targets.

Anticancer Properties

The anticancer potential of this compound has been explored through various analogs. Compounds with similar structures have shown IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating promising cytotoxic effects . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator, altering biochemical pathways critical for cellular function . For example, structural analogs have been shown to bind effectively to dopamine transporters, suggesting a possible neuropharmacological role .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with appropriate fluorinated aromatic compounds.
  • Friedel-Crafts Acylation : A key step involves acylation using acyl chlorides in the presence of Lewis acid catalysts.
  • Fluorination : The introduction of trifluoromethyl groups can be achieved through various fluorination techniques.

Case Study 1: Anticancer Activity

A study evaluated the effects of various fluorinated derivatives on breast cancer cell lines (MCF-7). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values below 20 µM. These findings suggest that the compound may inhibit cancer cell growth through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the fluorine substitution pattern significantly affected the antibacterial activity, highlighting the importance of structural design in enhancing efficacy .

Data Tables

Activity IC50/MIC Values Tested Organisms/Cell Lines
Antimicrobial40-50 µg/mLE. faecalis, P. aeruginosa
Anticancer (MCF-7)<20 µMBreast cancer cell line
Anticancer (PC3)7-20 µMProstate cancer cell line

Q & A

Basic: What are optimized synthetic routes for 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone?

The compound can be synthesized via the Claisen-Schmidt condensation. A representative method involves reacting substituted acetophenones with fluorinated benzaldehydes in ethanol under alkaline conditions (e.g., KOH) at 0–50°C for 2–3 hours . Optimization includes controlling stoichiometry, reaction temperature, and catalyst concentration. Purification typically employs column chromatography or recrystallization. For analogs, substituent positioning on the aryl rings significantly impacts yield due to steric and electronic effects .

Basic: How are spectroscopic techniques employed to characterize this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine environments. The trifluoromethyl group (-CF3\text{-CF}_3) shows distinct 19F^{19}\text{F} signals near -60 ppm.
  • IR : Stretching frequencies for ketone (C=O\text{C=O}, ~1680 cm1^{-1}) and aryl C-F bonds (~1220 cm1^{-1}) are diagnostic.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .

Advanced: How do crystallographic studies resolve structural ambiguities in fluorinated propiophenones?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals bond lengths, angles, and dihedral angles between fluorophenyl and trifluoromethylphenyl rings. For example, in analogous chalcone derivatives, dihedral angles range from 7.14° to 56.26°, influenced by substituent bulk and electronic effects . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., F···H, C-H···π), critical for understanding packing efficiency and stability .

Advanced: How can computational modeling predict reactivity and pharmacological properties?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites.
  • Docking Studies : Evaluate binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock. Substituent effects (e.g., -CF3\text{-CF}_3 vs. -F\text{-F}) modulate hydrophobic interactions and ligand efficiency .
  • MD Simulations : Predict stability in biological matrices by analyzing solvation dynamics and conformational flexibility .

Data Contradiction: How to address discrepancies in reported dihedral angles of fluorinated propiophenones?

Variations in dihedral angles (e.g., 7.14° vs. 56.26° ) arise from:

  • Crystallographic resolution : High-resolution data (<0.8 Å) reduces uncertainty in torsion angle measurements.
  • Crystal packing forces : Strong intermolecular interactions (e.g., halogen bonding) can distort equilibrium geometries.
  • Substituent effects : Electron-withdrawing groups (e.g., -CF3\text{-CF}_3) increase rigidity, while bulky groups induce steric strain. Validate results via comparative analysis of multiple crystal structures and computational geometry optimization .

Methodological: What strategies mitigate side reactions during synthesis?

  • Temperature control : Slow addition of aldehydes at 0°C minimizes aldol byproducts.
  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity.
  • Protecting groups : Temporarily block reactive hydroxyl or amino groups to prevent undesired cyclization . Post-reaction analysis via TLC or HPLC ensures purity.

Advanced: How do substituents influence the compound’s photophysical properties?

  • Fluorophenyl groups : Enhance UV absorption (λmax\lambda_{\text{max}} ~280 nm) via conjugation.
  • Trifluoromethyl groups : Increase molar absorptivity and redshift emission spectra due to electron-withdrawing effects.
  • Solvatochromism : Polarity-dependent shifts in fluorescence (Δλ\Delta\lambda ~20 nm) are quantified using solvents like DMSO or hexane. These properties are critical for applications in fluorescence tagging or optoelectronic materials .

Methodological: What protocols validate biological activity in antimicrobial assays?

  • MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours.
  • Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to assess fractional inhibitory concentration (FIC) indices. Structural analogs with -CF3\text{-CF}_3 show enhanced membrane permeability due to lipophilicity .

Advanced: How are isotopic labeling and tracer studies applied to metabolic profiling?

  • 18F^{18}\text{F} labeling : Radiolabel the fluorophenyl group via nucleophilic aromatic substitution for PET imaging.
  • Stable isotopes (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) : Track metabolic pathways using LC-MS/MS. For example, 13C^{13}\text{C}-labeled trifluoromethyl groups elucidate hepatic clearance mechanisms .

Data Interpretation: How to reconcile conflicting results in structure-activity relationship (SAR) studies?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values).
  • QSAR models : Develop regression models correlating substituent parameters (e.g., Hammett σ) with activity.
  • Orthogonal validation : Confirm results via independent techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

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